molecular formula C39H70N8O9 B14241102 H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH CAS No. 245341-83-7

H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH

Cat. No.: B14241102
CAS No.: 245341-83-7
M. Wt: 795.0 g/mol
InChI Key: UCTVBKKVYPQHNA-NLXVKQHPSA-N
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Description

The compound H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH is a peptide composed of the amino acids alanine, valine, leucine, and proline. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s structure and function.

    Reduction: This reaction can break disulfide bonds within the peptide.

    Substitution: This reaction can replace specific amino acids within the peptide sequence.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.

    Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways or its therapeutic effects.

Comparison with Similar Compounds

H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH: can be compared to other similar peptides, such as:

These peptides share similar amino acid sequences but differ in their specific compositions and functions. The uniqueness of This compound lies in its specific sequence, which determines its unique properties and applications.

Properties

CAS No.

245341-83-7

Molecular Formula

C39H70N8O9

Molecular Weight

795.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C39H70N8O9/c1-19(2)16-26(42-36(52)30(22(7)8)45-33(49)25(12)41-32(48)24(11)40)34(50)43-27(17-20(3)4)38(54)47-15-13-14-29(47)35(51)46-31(23(9)10)37(53)44-28(39(55)56)18-21(5)6/h19-31H,13-18,40H2,1-12H3,(H,41,48)(H,42,52)(H,43,50)(H,44,53)(H,45,49)(H,46,51)(H,55,56)/t24-,25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

UCTVBKKVYPQHNA-NLXVKQHPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

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